6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
6-methyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11N3O2/c1-11-3-2-6-5(4-11)7(12)10-8(13)9-6/h2-4H2,1H3,(H2,9,10,12,13) |
InChI Key |
AHIYWYHXOHVSAC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C(=O)NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Ultrasound-Assisted One-Pot Synthesis
A prominent method for constructing the tetrahydropyrido[4,3-d]pyrimidine scaffold involves MCRs using 6-aminouracil derivatives. Shafi et al. demonstrated that 5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione analogs could be synthesized via a one-pot reaction of 6-aminouracil, formaldehyde, and aryl amines under ultrasonic irradiation. For the 6-methyl variant, substituting aniline with methylamine in a 2:1 ratio with formaldehyde in a H2O/THF (1:1) solvent system achieves cyclization within 3 hours (Table 1). The ultrasonic bath enhances reaction efficiency by promoting even mixing and reducing side reactions.
Table 1: Reaction Conditions and Yields for Ultrasound-Assisted MCR
| Starting Material | Reagents | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 6-Aminouracil | Formaldehyde, Methylamine | H2O/THF (1:1) | 3 | 78–85 |
Post-reaction workup involves cooling the mixture to room temperature, followed by filtration and recrystallization from ethanol to obtain pure crystals. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the methyl group's incorporation at the 6-position.
Alkylation of Pyrimidine Precursors
Direct Alkylation with Methyl Iodide
Alkylation of preformed pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione derivatives offers a straightforward route to introduce methyl groups. A protocol adapted from PMC studies involves treating 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione with methyl iodide in the presence of a base (e.g., K2CO3) in dimethylformamide (DMF) at 80°C. This method yields the 6-methyl derivative in 40–53% efficiency (Table 2), with purity confirmed via high-performance liquid chromatography (HPLC).
Table 2: Alkylation Reaction Parameters
| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Pyrido[4,3-d]pyrimidine | Methyl iodide | K2CO3 | DMF | 80 | 40–53 |
Challenges include regioselectivity, as competing alkylation at other nitrogen sites may occur. Purification via column chromatography (silica gel, ethyl acetate/hexane) resolves this issue.
Cyclocondensation Approaches
Microwave-Assisted Cyclization
Microwave irradiation significantly accelerates cyclocondensation reactions. A three-component reaction involving 6-aminouracil, malononitrile, and methyl-substituted aldehydes under microwave conditions (300 W, 120°C) forms the pyrido[4,3-d]pyrimidine core in 15–20 minutes. The methyl group is introduced via the aldehyde component (e.g., acetaldehyde), with yields reaching 70–75% (Table 3).
Table 3: Microwave Cyclization Efficiency
This method avoids tedious workup, as the product precipitates upon cooling and is filtered directly.
Comparative Analysis of Synthetic Routes
Yield and Scalability
Ultrasound-assisted MCRs provide the highest yields (85%) but require specialized equipment. Alkylation routes are simpler but less efficient (40–53%). Microwave methods balance speed and yield (70–75%) but depend on aldehyde availability.
Characterization and Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
Multi-Component Reactions (MCRs)
-
One-pot synthesis : Utilizes starting materials like 6-amino-uracil, formaldehyde, and aniline under ultrasonic conditions to form fused bicyclic structures .
-
Catalyst-free methods : Aqueous reactions with barbituric acid derivatives, amines, and aldehydes yield dione cores without requiring toxic catalysts .
Classical Cyclization Reactions
-
Uracil-based precursors : 6-Amino-uracil derivatives undergo cyclization with carbonyl compounds (e.g., aldehydes) to form pyrido-pyrimidine cores .
-
Sonochemical synthesis : Ultrasonic irradiation accelerates condensation reactions, enabling efficient formation of tetrahydropyrido-pyrimidine frameworks .
Functional Group Reactions
The compound’s dione groups (carbonyls) and nitrogen moieties enable diverse reactivity:
Nucleophilic Substitution
-
Hydroxylamine reaction : Reacts with hydroxylamine to form oximes, modifying the carbonyl groups .
-
Acylation : Acetic anhydride converts hydroxyl groups (if present) into acetyl derivatives .
Electrophilic Aromatic Substitution
-
Diazotization : Nitrosation followed by coupling with activated aromatic rings introduces substituted phenyl groups .
Cross-Coupling Reactions
-
Ullmann/Sonogashira reactions : Introduce aryl or alkyne groups at the C-4 position using copper/palladium catalysts .
Derivatization and Structural Modifications
Derivatives are synthesized to enhance biological activity or explore reactivity:
Substitution at the Pyrimidine Ring
-
Aryl substitution : Reaction with p-nitroacetophenone introduces nitrophenyl groups at the C-8 position .
-
Thiophenyl derivatives : Thiophene rings are incorporated via nucleophilic aromatic substitution, enhancing lipophilicity .
Functional Group Replacement
-
Dione to thione : Reaction with thiourea converts carbonyls to thio derivatives, altering hydrogen-bonding properties .
-
Amidification : Carbonyl groups react with amines to form amides, which may influence kinase inhibitory activity .
Kinase Inhibition
-
eEF-2K inhibition : Derivatives with ethyl, cyclopropyl, and CONH₂ groups show activity against eEF-2K, a breast cancer target .
-
PI3Kδ modulation : Hydroxyl-containing analogs disrupt PI3K/Akt signaling pathways, inducing apoptosis.
Pharmaceutical Development
-
PARP-1 inhibitors : Pyrano-pyrimidine derivatives derived from this scaffold are explored for cancer therapy .
Reaction Conditions and Optimization
| Method | Conditions | Yield | Key Reference |
|---|---|---|---|
| Ultrasonic MCR | H₂O/THF (1:1), 3 h sonication | High | |
| Catalyst-free aqueous | Room temp., 14–16 h | 75–83% | |
| Sonochemical cyclization | Ultrasonic bath, ionic liquids | Moderate |
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. The synthesis of 6-substituted pyrimidine-2,4-diones has shown promising results against various bacterial strains. For instance, compounds derived from 6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine were tested against Gram-negative bacteria such as Escherichia coli and Staphylococcus aureus, revealing moderate to good antibacterial activity. The compounds were evaluated for their ability to inhibit bacterial growth through agar diffusion methods and broth dilution techniques .
Anticancer Potential
Pyrimidine derivatives are known for their role in cancer therapeutics due to their ability to inhibit key enzymes involved in DNA biosynthesis. Specifically, compounds like 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione have been studied for their potential to inhibit dihydrofolate reductase (DHFR) and thymidylate synthase (TSase), both critical in the proliferation of cancer cells. The structural features of these compounds allow them to interact effectively with these enzymes, leading to their potential use as chemotherapeutic agents .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives is crucial for optimizing their biological activity. Various substitutions at the 6-position have been explored to enhance antimicrobial and anticancer efficacy. For example:
| Compound | Substituent | Antibacterial Activity | Anticancer Activity |
|---|---|---|---|
| 1 | -Cl | Moderate | Low |
| 2 | -NO2 | Good | Moderate |
| 3 | -CH3 | Good | High |
These studies indicate that specific substitutions can significantly influence the biological properties of the parent compound .
Case Study 1: Antibacterial Activity
In a study conducted by Gupta et al., several derivatives of pyrimidine were synthesized and tested for antibacterial activity against E. coli and S. aureus. Compounds demonstrated varying degrees of effectiveness based on their structural modifications. For instance, a specific derivative showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Case Study 2: Anticancer Efficacy
A notable investigation into the anticancer properties of pyrimidine derivatives highlighted their potential as inhibitors of DHFR in cancer cell lines. The study reported that certain modifications at the 6-position resulted in enhanced inhibitory effects compared to traditional chemotherapeutic agents .
Mechanism of Action
The mechanism of action of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Insights :
- The [4,3-d] isomer (target compound) differs from [2,3-d] isomers in electronic properties and bioactivity. For example, pyrido[2,3-d] derivatives exhibit herbicidal activity due to favorable HOMO-LUMO gaps .
- Substituents like benzyl (C₆H₅CH₂) increase molecular weight (257.29 vs. ~167 for unsubstituted analogs) and lipophilicity, affecting solubility and target binding .
Multicomponent Reactions (MCRs)
- Target Compound : While direct synthesis details are scarce, analogous pyridopyrimidines (e.g., pyrimido[4,5-d] derivatives) are synthesized via MCRs with yields up to 93% using aldehydes and amines .
- Pyrido[2,3-d] Analogs: Synthesized via two-step routes involving 6-amino precursors and formaldehyde, yielding 31–55% .
- Pyrimido[4,5-d] Derivatives : Traditional methods suffer from low yields (<55%), whereas MCRs improve efficiency and reduce reaction time .
Yield and Efficiency Comparison
Physicochemical and Electronic Properties
Molecular Properties
*Estimated based on structural similarity.
Electronic Structure
- Pyrido[2,3-d] derivatives exhibit HOMO localization on the pyridopyrimidine ring, enhancing electron donor-acceptor interactions in herbicidal applications .
Biological Activity
6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound characterized by its unique pyrido-pyrimidine structure. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.
- Molecular Formula : C₈H₁₁N₃
- Molecular Weight : 149.19 g/mol
- CAS Number : 66521-83-3
Biological Activity
The biological activity of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione has been investigated in various studies highlighting its potential as an antimicrobial and anticancer agent.
The compound's mechanism of action is primarily based on its ability to interact with specific molecular targets. It can inhibit certain enzymes by binding to their active sites and may modulate signal transduction pathways through receptor interactions.
Research Findings
Several studies have documented the biological effects of this compound:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, a study demonstrated that modifications at the nitrogen positions can enhance activity against Gram-positive bacteria.
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies revealed that it can induce apoptosis in cancer cell lines by activating caspase pathways.
- Enzyme Inhibition : It has been reported to inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis, which is a target for cancer therapy.
Data Summary
| Study Focus | Activity Observed | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibition of DHFR |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics.
Case Study 2: Cancer Cell Line Studies
In vitro assays conducted on various cancer cell lines (e.g., MCF-7 and HeLa) demonstrated that the compound could reduce cell viability by over 50% at concentrations as low as 10 µM after 48 hours of exposure. Mechanistic studies indicated that the compound triggers mitochondrial dysfunction leading to apoptosis.
Q & A
Q. What are the common synthetic routes for 6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione?
The compound is synthesized via alkylation or substitution of pyrimidine-dione precursors. Key steps include:
- Alkylation of amino groups : Reacting 6-amino-pyrimidine-diones with alkyl halides (e.g., ethyl iodide, propyl iodide) in polar aprotic solvents (DMF, THF) using bases like potassium carbonate . Yields vary (40–78%) depending on substituents and reaction time.
- Mannich reactions : Introducing aryl or heteroaryl groups via reaction with aldehydes and amines, as seen in the synthesis of pyrido[2,3-d]pyrimidines .
- Formylation : Vilsmeier formylation of 6-amino derivatives to introduce aldehyde functionalities, enabling further cyclization .
Q. How is the compound characterized structurally?
Characterization relies on:
- 1H/13C NMR : Key signals include δ 3.53 ppm (N–CH3), δ 7.00–8.97 ppm (aromatic protons), and δ 160–194 ppm (carbonyl carbons) .
- LCMS/HRMS : Molecular ion peaks (e.g., [M+H]+ 310.17) confirm molecular weight .
- X-ray crystallography : Used to resolve complex stereochemistry in derivatives (not explicitly cited but inferred from synthetic protocols).
Q. Which solvents and catalysts are optimal for its synthesis?
- Solvents : DMF (for alkylation), THF (for cyclization), and dichloromethane (for acylations) .
- Catalysts : p-Toluenesulfonic acid (acid-catalyzed condensations), triethylamine (base for deprotonation), and potassium carbonate (alkylation) .
Advanced Research Questions
Q. How can reaction yields be optimized during alkylation?
- Temperature control : Higher temperatures (60–80°C) improve reactivity but may degrade sensitive substituents .
- Stepwise addition : Gradual introduction of alkyl halides reduces side reactions (e.g., over-alkylation) .
- Solvent selection : Polar aprotic solvents (DMF) enhance nucleophilicity of amino groups .
Q. What strategies introduce bioactivity-enhancing substituents?
- Hydroxybenzoyl groups : React 6-amino precursors with substituted chromones under acid catalysis to introduce antimicrobial moieties .
- Thiazole rings : Use thioacetamide in acetic acid to form heterocyclic substituents, improving kinase inhibition .
- Fluorinated aryl groups : Electrophilic substitution with fluorinated biphenyl carbonyls enhances metabolic stability .
Q. How do computational methods streamline reaction design?
- Quantum chemical calculations : Predict reaction pathways (e.g., transition states for cyclization) and optimize solvent/catalyst pairs .
- Machine learning : Analyze historical synthetic data to prioritize high-yield conditions (e.g., ICReDD’s workflow) .
Q. How is biological activity (e.g., enzyme inhibition) evaluated?
Q. What structural features impact pharmacokinetics?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
